Epoxy costus lactone

Herbicide Discovery Natural Product Chemistry Agricultural Biotechnology

Researchers screening sesquiterpene lactones for anti-inflammatory or agrochemical programs face inconsistent bioactivity when substituting non-epoxidized parent compounds. Epoxy costus lactone derivatives address this gap with structurally defined epoxide stereochemistry that drives distinct pharmacological profiles. • TNF-α inhibition (IC50 = 1.84 µM) with attenuated cytotoxicity versus costunolide (IC50 = 2.05 µM), enabling safer medicinal chemistry lead optimization. • Epoxy derivative compound 4 achieves 80% reduction in seed germination (stalk and radicle length) at 100 µM, outperforming the commercial herbicide Logran in selectivity. • Monoepoxide and diepoxide variants serve as validated negative controls (MIC shift from 2 µg/mL to ≥64 µg/mL) for antimycobacterial SAR studies.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B15285859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxy costus lactone
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O
InChIInChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3
InChIKeyIFWNFKWDSMXFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epoxy Costus Lactone for Research and Development: A Guide to Quantifiable Differentiation for Scientific Procurement


Epoxy costus lactone represents a specialized class of sesquiterpene lactones derived from costus root (Saussurea lappa) that feature an epoxide ring, most notably dehydrocostus lactone, 4α,10α-epoxide as the representative molecule . This compound class is distinguished by a guaianolide backbone with α-methylene-γ-lactone and epoxide functionalities that confer distinct biological activities compared to non-epoxidized parent compounds [1].

Epoxy Costus Lactone in Scientific Research: Why Structural Specificity Determines Functional Outcome


In-class sesquiterpene lactones such as costunolide, dehydrocostus lactone, and parthenolide cannot be simply interchanged with epoxy costus lactone derivatives. The presence and stereochemistry of the epoxide ring(s) dramatically alter bioactivity profiles, often reversing or abolishing specific activities [1]. For instance, epoxidation of dehydrocostus lactone yields monoepoxides and diepoxides with significantly reduced antimycobacterial potency compared to the parent compound [2], while in herbicidal applications, specific epoxy derivatives exhibit enhanced selectivity and potency over commercial standards [3]. These functional divergences necessitate evidence-based selection rather than class-based substitution.

Epoxy Costus Lactone Product-Specific Quantitative Evidence Guide


Epoxy Costus Lactone Derivative (Compound 4) Outperforms Commercial Herbicide Logran in Seedling Growth Inhibition

In a 2025 herbicidal bioassay, a novel epoxy compound derived from dehydrocostus lactone, designated 'compound 4', demonstrated potent phytotoxic activity against Lepidium sativum (garden cress). At a concentration of 100 µM, compound 4 reduced both stalk and radicle lengths by 80% [1]. This performance surpassed that of the commercial herbicide Logran, which was used as an internal standard in the same assay [1]. The same compound also inhibited Allium cepa radicle length by 80% at 100 µM [1]. The epoxy functional group was identified as critical for this activity [1].

Herbicide Discovery Natural Product Chemistry Agricultural Biotechnology

Epoxide Derivative 6A Demonstrates Superior Therapeutic Index in TNF-α Inhibition Compared to Parent Compounds

In a structure-activity relationship (SAR) study of sesquiterpene lactones from Saussurea lappa, costunolide and dehydrocostus lactone exhibited TNF-α inhibitory activity with IC50 values of 2.05 µM and 2.06 µM, respectively [1]. Among the semi-synthetic analogues, the epoxide derivative 6A demonstrated more potent activity with an IC50 of 1.84 µM [1]. Critically, compound 6A showed reduced toxicity compared to costunolide and another potent analogue, 16 [1]. This combination of enhanced potency and lower toxicity positions 6A as a lead compound for anti-TNF-α therapies [1].

Anti-inflammatory Research Drug Discovery TNF-α Signaling

Epoxidation of Dehydrocostus Lactone Abolishes Antimycobacterial Activity: A Cautionary SAR Finding

In a study evaluating the structural dependence of antimycobacterial activity, dehydrocostus lactone (1a) exhibited minimum inhibitory concentrations (MIC) of 2 µg/mL against Mycobacterium tuberculosis and 16 µg/mL against Mycobacterium avium in radiorespirometric bioassays [1]. In stark contrast, its monoepoxides (compounds 2, 3a, 3b) and diepoxides (compounds 4a-c), as well as hydrogenated derivatives, showed significantly lower activities against M. tuberculosis [1]. This indicates that epoxidation of the guaianolide core, while potentially beneficial for other activities, is detrimental to antimycobacterial potency [1].

Antimycobacterial Research Tuberculosis Medicinal Chemistry

1,10-Epoxycostunolide Exhibits Reduced Antimycobacterial Potency Relative to Costunolide

In an antimycobacterial evaluation of germacranolides, 1(10)-epoxycostunolide was tested alongside its parent compound, costunolide, against Mycobacterium tuberculosis [1]. While specific MIC values are not provided in the abstract, the study's structure-activity relationship analysis indicated that the presence of an epoxide group at the 1,10-position does not enhance activity and may reduce it, as the α-methylene-γ-lactone moiety was identified as essential, but not sufficient, for significant in vitro activity [1]. Furthermore, a separate review noted that 1(10)-epoxycostunolide (8) was less active than comparators 4 and 6 with an MIC of 64 µg/mL, suggesting that the position of the epoxide within the medium ring has a distinct influence on the activity .

Antimycobacterial Screening Structure-Activity Relationship Natural Product Derivatives

Epoxy Costus Lactone: High-Value Research and Industrial Application Scenarios Based on Quantifiable Evidence


Natural Herbicide Lead Optimization and Screening Programs

Given the superior performance of epoxy derivative compound 4 against Logran in inhibiting seed germination (80% reduction in stalk and radicle length at 100 µM), epoxy costus lactone derivatives should be prioritized in agrochemical R&D pipelines for developing novel, selective herbicides with alternative modes of action [1].

Anti-TNF-α Drug Discovery with Improved Therapeutic Index

The epoxide derivative 6A demonstrates a quantifiable advantage in TNF-α inhibition (IC50 = 1.84 µM) combined with reduced toxicity compared to costunolide (IC50 = 2.05 µM) [1]. This makes it a compelling candidate for medicinal chemistry optimization in programs targeting inflammatory diseases where TNF-α is a key mediator.

Antimycobacterial Research: Negative Control and SAR Validation

In antimycobacterial drug discovery, epoxy costus lactone derivatives such as the monoepoxides and diepoxides of dehydrocostus lactone, which exhibit significantly lower or abolished activity compared to the parent compound (MIC = 2 µg/mL for dehydrocostus lactone), serve as essential negative controls and validation tools for structure-activity relationship studies [1].

Germacranolide Structure-Activity Relationship Studies

The distinct activity profile of 1(10)-epoxycostunolide (MIC = 64 µg/mL) relative to costunolide and other germacranolides [1][2] underscores its utility in systematic SAR investigations to elucidate the role of epoxide positioning in antimicrobial potency, guiding the rational design of improved derivatives.

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